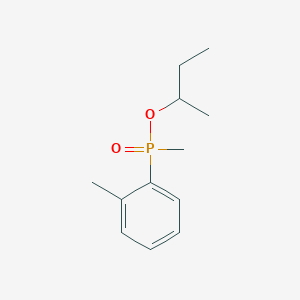
Butan-2-yl methyl(2-methylphenyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-2-yl methyl(2-methylphenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to a carbon atom. The presence of the butan-2-yl and 2-methylphenyl groups further contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl methyl(2-methylphenyl)phosphinate typically involves the reaction of a suitable phosphinic acid derivative with butan-2-ol and 2-methylphenyl reagents. One common method involves the esterification of methylphosphinic acid with butan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
化学反应分析
Types of Reactions
Butan-2-yl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学研究应用
Butan-2-yl methyl(2-methylphenyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
作用机制
The mechanism by which Butan-2-yl methyl(2-methylphenyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
Methylphosphinic acid: A simpler phosphinate compound with similar reactivity.
Phenylphosphinic acid: Contains a phenyl group instead of the 2-methylphenyl group.
Butylphosphinic acid: Features a butyl group similar to the butan-2-yl group.
Uniqueness
Butan-2-yl methyl(2-methylphenyl)phosphinate is unique due to the combination of its butan-2-yl and 2-methylphenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
670276-25-2 |
|---|---|
分子式 |
C12H19O2P |
分子量 |
226.25 g/mol |
IUPAC 名称 |
1-[butan-2-yloxy(methyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C12H19O2P/c1-5-11(3)14-15(4,13)12-9-7-6-8-10(12)2/h6-9,11H,5H2,1-4H3 |
InChI 键 |
ROBFDDLUJTVZSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OP(=O)(C)C1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
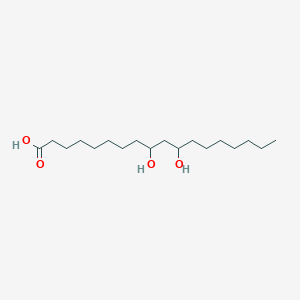
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
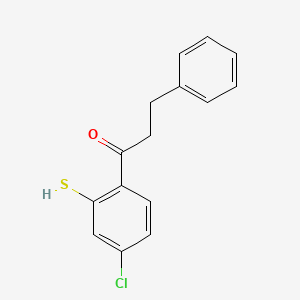
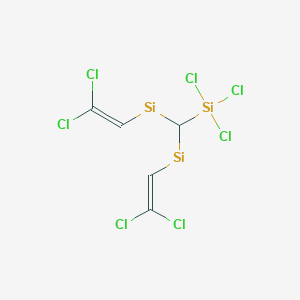
![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)

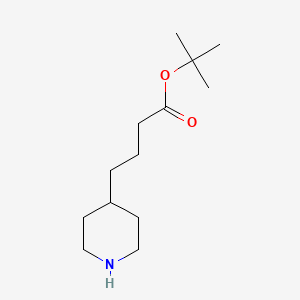
![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
